B1575005 Cancer/testis antigen 1 (87-100)

Cancer/testis antigen 1 (87-100)

Cat. No.: B1575005
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigens (CTAs) are immunogenic proteins typically expressed in germline cells but reactivated in malignancies, making them promising targets for immunotherapy . "Cancer/testis antigen 1 (87-100)" refers to a peptide fragment (residues 87–100) of NY-ESO-1 (CTAG1B), a well-characterized CTA. NY-ESO-1 is highly immunogenic and expressed in diverse cancers, including melanoma, ovarian cancer, and lung adenocarcinoma (LUAD) .

NY-ESO-1’s clinical relevance stems from its ability to elicit spontaneous immune responses in cancer patients, including CD8+ T-cell activation and antibody production . Its expression correlates with advanced tumor stages and poorer prognosis in some cancers, though this varies by tumor type .

Properties

sequence

LLEFYLAMPFATPM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (87-100); NY-ESO-1 (87-100)

Origin of Product

United States

Scientific Research Applications

Immunotherapy Applications

  • Cancer Vaccines :
    • CTAG1 has been extensively studied as a candidate for therapeutic vaccines. Research indicates that vaccination with peptides derived from CTAG1 can stimulate robust T-cell responses, leading to tumor regression in various cancers, including melanoma and non-small cell lung carcinoma (NSCLC) .
    • A study involving patients with NSCLC demonstrated that MAGE-A4 and NY-ESO-1 expression correlated with T-cell infiltration, suggesting that these antigens could serve as effective targets for vaccine development .
  • Adoptive T-Cell Therapy :
    • CTAG1 is being explored in adoptive T-cell therapy, where T-cells are engineered to recognize and attack cancer cells expressing this antigen. Clinical trials have shown promising results, with some patients experiencing significant tumor regression following treatment .
  • Combination Therapies :
    • The integration of CTAG1-targeted therapies with conventional treatments such as chemotherapy or checkpoint inhibitors is being investigated. Research suggests that targeting CTAs like CTAG1 can enhance the efficacy of existing therapies by overcoming immune evasion mechanisms employed by tumors .

Prognostic Significance

CTAG1 expression has been linked to various prognostic outcomes in cancer patients:

  • In multiple myeloma, the presence of CTAG1 was associated with shorter progression-free survival (PFS) and overall survival (OS), indicating its potential as a prognostic marker .
  • Studies have shown that high levels of CTAG1 expression correlate with advanced disease stages and poor prognosis across different cancer types, emphasizing its utility in patient stratification for therapy .

Case Study: Non-Small Cell Lung Cancer

A clinical study involving 157 NSCLC patients assessed the expression of NY-ESO-1 and its correlation with T-cell infiltration. Results indicated that higher NY-ESO-1 expression was associated with increased CD8+ T-cell infiltration, which correlated with better survival outcomes .

Clinical Trials

Numerous clinical trials are currently evaluating the efficacy of vaccines targeting CTAG1:

  • The HOVON-65/GMMG-HD4 trial investigated the role of CTAs in newly diagnosed multiple myeloma patients, confirming their relevance as prognostic markers .
  • Ongoing trials are assessing combination therapies involving NY-ESO-1 in sarcomas and other malignancies to determine their impact on patient outcomes .

Chemical Reactions Analysis

Biological Context of Cancer/Testis Antigens

Cancer/testis antigens (CTAs) are proteins expressed in germ cells and certain cancers but not in normal somatic tissues . NY-ESO-1 (CTAG1B), a well-studied CTA, is encoded by the CTAG1B gene located on Xq28 . It is expressed in 49–82% of synovial sarcomas , 80% of myxoid liposarcomas , and other cancers like breast, melanoma, and neuroblastoma .

Structural and Functional Insights

  • Protein Structure : NY-ESO-1 is an 18-kDa, 180-amino acid protein with a glycine-rich N-terminal and hydrophobic C-terminal region . It lacks a defined enzymatic function but interacts with MAGE-C1 and p53 to promote tumor survival .

  • Epigenetic Regulation : Expression in tumors correlates with promoter hypomethylation .

Immunogenicity and Therapeutic Relevance

NY-ESO-1 elicits both humoral and cellular immune responses in cancers . For example:

  • Humoral Response : Detected in 73% of breast cancers and 30% of ovarian cancers .

  • Cellular Response : NY-ESO-1-specific CD8+ T cells produce interferon-γ in melanoma and neuroblastoma .

Expression Patterns and Clinicopathological Correlations

Cancer TypeNY-ESO-1 Expression (%)Key Observations
Synovial Sarcoma49–82% Homogeneous expression in tumor cells
Myxoid Liposarcoma70.3% Correlates with lymph node metastasis
Osteosarcoma33.3% High expression linked to poor survival
Gastric Cancer78.0% Associated with Helicobacter pylori infection

Limitations of Current Data

The search results do not provide chemical reaction data for CTA1 (87-100). Available studies focus on its biological functions, immunogenic properties, and clinical implications. For chemical reaction analysis, additional experimental data or specialized databases (e.g., PubChem, UniProt) would be required.

Comparison with Similar Compounds

Comparison with Similar CTAs

Table 1: Key Features of Selected CTAs
CTA Expression in Cancers Prognostic Significance Immunogenicity Therapeutic Applications
NY-ESO-1 Melanoma, ovarian, LUAD, breast Mixed: Poor prognosis in melanoma ; variable in others High: Spontaneous CD8+ T-cell and antibody responses Vaccines, TCR-engineered T cells
KK-LC-1 LUAD, gastric, breast Poor prognosis in LUAD (high expression linked to lower survival) Moderate: Induces antigen-specific T-cell responses TCR therapy, diagnostic biomarker
MAGE-A3 NSCLC, melanoma, bladder Poor prognosis in NSCLC Moderate: Vaccine trials show partial efficacy Peptide vaccines, adjuvant therapy
GAGE NSCLC, hepatocellular carcinoma Limited data; associated with tumor aggression Low: Rare spontaneous immune responses Emerging target for immunotherapy
Key Findings

Expression Patterns NY-ESO-1: Broadly expressed in epithelial cancers (e.g., 43% of ovarian cancers , 30% of melanomas ). KK-LC-1: Overexpressed in LUAD (538 tumor vs. 59 normal tissues) and correlates with TNM stage, CEA, and NSE levels . MAGE-A3: Frequently expressed in non-small cell lung cancer (NSCLC), with clinical trials targeting its peptide sequences .

Diagnostic and Prognostic Utility KK-LC-1: Superior to CEA in diagnosing LUAD (AUC = 0.794 vs. 0.565) ; post-surgical decline in serum levels suggests utility in monitoring .

Immunogenicity and Therapeutic Potential NY-ESO-1: Most immunogenic CTA; clinical trials using NY-ESO-1-targeted TCR-T cells show efficacy in synovial sarcoma and melanoma .

Immune Microenvironment Interactions KK-LC-1: Negatively correlates with CD4+ T cells, macrophages, and dendritic cells in LUAD, suggesting immunosuppressive effects . NY-ESO-1: Expression linked to CD8+ T-cell infiltration in ovarian cancer, though immune evasion mechanisms exist .

Preparation Methods

Synthetic Peptide Synthesis

The CTAG1 (87-100) peptide is commonly synthesized chemically using solid-phase peptide synthesis (SPPS). This method allows precise control over amino acid sequence and purity, essential for vaccine development.

  • Process Details:

    • Sequential addition of protected amino acids to a resin-bound peptide chain.
    • Use of automated synthesizers to ensure reproducibility.
    • Purification by high-performance liquid chromatography (HPLC).
    • Verification by mass spectrometry and amino acid analysis.
  • Advantages:

    • High purity and specificity.
    • Facilitates incorporation of modifications (e.g., biotinylation, fluorescent tags).
  • Limitations:

    • Peptide length constraints (typically up to 30 amino acids).
    • Cost-intensive for large-scale production.

Recombinant Protein Expression and Purification

For larger antigenic constructs or multiepitope vaccines including the CTAG1 (87-100) epitope, recombinant DNA technology is employed.

  • Expression Systems:

    • Escherichia coli is the most common host due to ease of use and cost-effectiveness.
    • Mammalian or insect cells may be used for proper folding and post-translational modifications.
  • Key Steps:

    • Cloning of the CTAG1 (87-100) coding sequence into expression vectors such as pET-28a.
    • Transformation into host cells and induction of protein expression.
    • Cell lysis and purification using affinity chromatography (e.g., His-tag purification).
    • Confirmation of protein expression by immunoblotting.
  • Example:

    • A multiepitope peptide vaccine containing CTAG1 fragments was produced in E. coli and purified by Fast Protein Liquid Chromatography (FPLC) for immunization studies.

Multiepitope Vaccine Design Incorporating CTAG1 (87-100)

Recent advances involve designing vaccines that combine multiple epitopes, including CTAG1 (87-100), linked by flexible linkers to enhance immune recognition.

  • Design Strategy:

    • Identification of immunodominant epitopes using immunoinformatics.
    • Linking epitopes with GPGPG or similar linkers to maintain epitope integrity.
    • Inclusion of universal T helper epitopes (e.g., PADRE) and adjuvant sequences to boost immune response.
    • Codon optimization for efficient expression in target hosts.
  • Production:

    • Synthetic genes encoding the multiepitope construct are cloned into plasmids.
    • Expression in bacterial systems followed by purification.
    • Verification of antigen expression in mammalian cells via transfection and immunoblotting.

Formulation with Adjuvants and Delivery Systems

To enhance the immunogenicity of CTAG1 (87-100) peptide vaccines, various adjuvants and delivery platforms are employed:

Adjuvant/Delivery System Description Impact on Immune Response References
Montanide ISA-51 Oil-based emulsion Enhances CD4+ T-cell responses; inconsistent CD8+ T-cell activation
Polyinosinic:polycytidylic acid (poly-ICLC) Synthetic double-stranded RNA, TLR3 agonist Boosts antibody production and sustains CD8+ T-cell responses
CHP (cholesteryl pullulan) Polysaccharide-based delivery system Improves antigen stability and uptake by dendritic cells
DEC-205 monoclonal antibody fusion (CDX-1401) Targets antigen to dendritic cells Augments immune response by enhancing antigen presentation

Clinical trials have demonstrated that co-administration of CTAG1 peptides with these adjuvants significantly improves the magnitude and quality of immune responses, facilitating tumor-specific cytotoxic T lymphocyte activation.

Detailed Research Findings on Preparation and Immunogenicity

  • Clinical Trial Insights:

    • A phase I trial using overlapping long peptides (OLPs) of CTAG1 with Montanide and poly-ICLC showed that OLP alone was insufficient to elicit immune responses, but addition of adjuvants induced robust CD4+ and CD8+ T-cell responses.
    • CHP-NY-ESO-1 vaccine demonstrated safety and immunogenicity in esophageal cancer patients, with dose-dependent tumor size reduction.
  • Immunological Mechanisms:

    • CTAG1 (87-100) peptides are presented by MHC class I molecules on tumor cells, recognized by CD8+ T cells.
    • Vaccine formulations aim to mimic this natural antigen presentation to activate cytotoxic T lymphocytes effectively.
    • Co-stimulatory signals and blockade of negative regulators (e.g., PD-1, CTLA-4) enhance T-cell activation and tumor rejection.
  • Production Quality Control:

    • Purity and identity of peptides/proteins confirmed by HPLC, mass spectrometry, and immunoblotting.
    • Endotoxin levels minimized for clinical-grade preparations.
    • Stability studies ensure vaccine integrity during storage and administration.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Challenges Typical Applications
Synthetic Peptide Synthesis Chemical SPPS, HPLC purification High purity, sequence control Costly for large scale, length limits Peptide vaccines, epitope mapping
Recombinant Protein Expression Cloning in E. coli, affinity purification Scalable, suitable for large proteins Folding issues, endotoxin removal Protein vaccines, multiepitope constructs
Multiepitope Vaccine Design Immunoinformatics-guided, codon optimization Broad immune coverage, enhanced response Complex design, expression optimization DNA and peptide vaccines
Adjuvant Formulation Montanide, poly-ICLC, CHP, antibody fusion Enhanced immunogenicity Potential reactogenicity Clinical vaccine formulations

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to validate the expression of CAGE1 (87-100) in cancer tissues?

  • Methodology : Use immunohistochemistry (IHC) with validated antibodies (e.g., CAGE1 Polyclonal Antibody ) on paraffin-embedded tumor samples. Heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) is critical for epitope exposure . Include controls such as normal testis tissue (positive control) and non-immune serum (negative control) to confirm specificity. Quantitative RT-PCR or RNA-seq can complement protein-level data to assess transcriptional activity .

Q. How can researchers ensure antibody specificity when detecting CAGE1 (87-100) in heterogeneous tumor samples?

  • Methodology : Perform Western blotting under reducing conditions to confirm antibody binding to the ~18 kDa CAGE1 fragment (87-100). Use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to validate loss of signal . Cross-reactivity testing against other CTAs (e.g., NY-ESO-1 ) is essential due to sequence homology among cancer/testis antigens .

Q. What statistical approaches are suitable for analyzing CAGE1 (87-100) expression correlations with clinical outcomes?

  • Methodology : Apply Cox proportional hazards models to assess survival associations, adjusting for confounders like tumor stage. Use Fisher’s exact test for categorical variables (e.g., metastasis status). For small sample sizes, bootstrap resampling improves robustness . Public datasets (e.g., TCGA) should be harmonized using R/Bioconductor packages to minimize batch effects .

Advanced Research Questions

Q. How does epigenetic regulation of CAGE1 (87-100) contribute to its tumor-specific expression, and how can this be exploited therapeutically?

  • Methodology : Perform chromatin immunoprecipitation (ChIP) for histone modifications (H3K27ac, H3K4me3) in cancer vs. normal cells. DNA methyltransferase inhibitors (e.g., 5-aza-2′-deoxycytidine) can reactivate CAGE1 expression in vitro, enabling adoptive T-cell therapy studies . Single-cell ATAC-seq may identify heterogeneous methylation patterns within tumors .

Q. What mechanisms underlie the contradictory roles of CAGE1 (87-100) in promoting immune evasion versus serving as a neoantigen?

  • Methodology : Use co-culture systems of CAGE1-expressing tumor cells and autologous T-cells to measure cytokine release (ELISA) and cytotoxicity (LDH assays). Flow cytometry can assess PD-L1 upregulation in response to IFN-γ, linking antigen exposure to immune checkpoint activation . Spatial transcriptomics can map CAGE1 expression to immune "cold" regions in tumors .

Q. How can multi-omics integration improve the prognostic value of CAGE1 (87-100) in pan-cancer analyses?

  • Methodology : Combine RNA-seq, proteomics, and methylome data using machine learning (e.g., random forests) to identify co-expressed pathways (e.g., DNA repair genes). Validate findings in patient-derived xenografts (PDXs) treated with CAGE1-targeted therapies. Public repositories like CTdatabase provide curated CTA datasets for cross-validation.

Methodological Considerations

  • Reproducibility : Follow ARRIVE guidelines for preclinical studies. Report antibody dilutions, fixation methods, and scoring criteria in detail .
  • Data Contradictions : Address heterogeneity by stratifying analyses by tumor subtype (e.g., BRCA1-mutant vs. sporadic cancers) . Use meta-analyses to resolve discrepancies in CAGE1’s diagnostic utility across studies .
  • Ethical Compliance : Ensure IRB approval for human tissue use. Adhere to NIH guidelines for data sharing in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.